2-Bromo-4-methoxy-6-vinyl-pyridine
Description
Properties
Molecular Formula |
C8H8BrNO |
|---|---|
Molecular Weight |
214.06 g/mol |
IUPAC Name |
2-bromo-6-ethenyl-4-methoxypyridine |
InChI |
InChI=1S/C8H8BrNO/c1-3-6-4-7(11-2)5-8(9)10-6/h3-5H,1H2,2H3 |
InChI Key |
ATQYMTBNZQPRSB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=C1)Br)C=C |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
2-Bromo-4-methoxy-6-vinyl-pyridine serves as an important intermediate in the synthesis of more complex organic molecules. The compound's reactivity is influenced by the electron-withdrawing bromine atom and the electron-donating methoxy group, which facilitate various chemical reactions.
Medicinal Chemistry
Research indicates that this compound exhibits potential pharmacological activities. It has been studied for its interactions with biological targets, suggesting applications in drug development.
Pharmacological Properties
The compound has shown promise in various biological assays:
- Anticancer Activity : Studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation and induce apoptosis in several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanisms involve modulation of cell cycle and inhibition of angiogenesis .
- Antimicrobial Activity : Related compounds have been evaluated for their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, revealing significant antimicrobial properties.
Materials Science
The vinyl group in this compound allows it to be utilized in polymerization processes. This characteristic is particularly useful for creating functionalized polymers with tailored properties for applications in drug delivery systems and catalysis.
Polymerization Applications
The compound can be used as a monomer or co-monomer in the synthesis of polymers that exhibit specific functionalities:
- Drug Delivery Systems : Polymers derived from this compound can encapsulate therapeutic agents, enhancing their bioavailability and targeting capabilities.
- Catalysis : The compound's derivatives can serve as catalysts or catalyst supports in various chemical reactions, improving reaction efficiencies .
Anticancer Investigations
A study explored the cytotoxic effects of this compound derivatives on multiple cancer cell lines. Results indicated that these compounds significantly inhibited cell growth and induced apoptosis, showcasing their potential as anticancer agents .
Antimicrobial Efficacy
Research on related bromopyridine compounds demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Modifications to the side chains were found to enhance potency, indicating a structure-activity relationship that could guide future drug design.
Comparison with Similar Compounds
Data Tables
Table 1: Key Structural and Functional Comparisons
Preparation Methods
Reaction Overview
The most well-documented synthesis of 2-bromo-4-methoxy-6-vinylpyridine employs a palladium-catalyzed cross-coupling strategy. This method utilizes tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] as the catalyst and potassium carbonate (K₂CO₃) as the base, enabling the introduction of a vinyl group to the pyridine ring.
Table 1: Reaction Parameters for Pd-Catalyzed Synthesis
Analytical Validation
The product is characterized using liquid chromatography-mass spectrometry (LC-MS), showing a retention time () of 0.90 minutes and a molecular ion peak at , consistent with the expected molecular weight of 214.06 g/mol. The yellow solid is further purified to >95% purity, as confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Alternative Synthetic Routes
Direct Bromination of Vinylpyridine Derivatives
An alternative approach involves the bromination of 4-methoxy-6-vinylpyridine. This method would require:
-
Brominating Agent : N-bromosuccinimide (NBS) or bromine (Br₂).
-
Conditions : Radical initiation (e.g., light or AIBN) for selective bromination at the 2-position.
This route is less efficient due to competing side reactions, such as over-bromination or polymerization of the vinyl group.
Critical Analysis of Methodologies
Efficiency and Scalability
The Pd-catalyzed cross-coupling method offers superior yield (4.50 g per batch) and scalability compared to alternative routes. The use of K₂CO₃ as a mild base minimizes side reactions, while Pd(PPh₃)₄ ensures high catalytic activity.
Table 2: Hazard Codes and Precautionary Measures
| Hazard Code | Precautionary Measure |
|---|---|
| P280 | Wear protective gloves/eye protection/face protection. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present. |
Industrial and Research Applications
The vinyl group in 2-bromo-4-methoxy-6-vinylpyridine serves as a versatile handle for further functionalization, enabling its use in:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
